3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. It is a key intermediate in the synthesis of various biologically active compounds, including those with potential anticancer and anti-inflammatory activities [, ]. This compound serves as a versatile building block for exploring structure-activity relationships and developing novel therapeutic agents.
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the isoxazole moiety in combination with the benzenesulfonamide structure contributes to its potential biological activity.
The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry. It has been associated with anti-inflammatory properties and has been explored for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes .
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide can be classified as:
The synthesis of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves several steps, including the formation of the isoxazole ring and subsequent sulfonamide formation. Various methods have been reported in literature for synthesizing related compounds, which can provide insights into possible synthetic routes.
The synthesis may utilize solvents such as dimethyl sulfoxide (DMSO) under controlled temperature conditions to optimize yields. For example, variations in stirring methods and temperature can significantly affect product yield during synthesis .
The molecular structure of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide includes:
The compound can undergo various chemical reactions typical of sulfonamides and heterocycles:
Reactions involving this compound may require specific conditions such as temperature control and choice of solvents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide, particularly as an anti-inflammatory agent, involves inhibition of cyclooxygenase enzymes (COX). By selectively inhibiting COX-2, this compound reduces the production of prostaglandins that mediate inflammation and pain.
Studies have shown that related compounds exhibit significant inhibition against COX-2 with IC50 values indicating their potency . The detailed mechanism may involve binding affinity studies and molecular docking analyses to elucidate interaction sites.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide has potential applications in:
The compound 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is systematically named according to IUPAC conventions as 3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide. This name specifies:
Key Isomeric Variations:1. Positional Isomers:- Valdecoxib-type Isomer (4-substitution): 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide (Valdecoxib, CAS 181695-72-7), where sulfonamide attaches to the phenyl at isoxazole position 4 rather than position 3 [3] [7]- 3-Phenylisoxazol-4-yl Variant: 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (CAS 386273-25-2), with reversed phenyl/sulfonamide positions [8]
Table 1: Nomenclature and Identifier Comparison of Key Isomers | Compound Name | CAS Number | Molecular Formula | IUPAC Name | Structural Difference from Target |
---|---|---|---|---|---|
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide | 1373038-56-2 | C₁₆H₁₄N₂O₃S | 3-(5-Methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide | Reference Structure | |
Valdecoxib | 181695-72-7 | C₁₆H₁₄N₂O₃S | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | Sulfonamide position: Isoxazole C4 vs. C3 | |
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 386273-25-2 | C₁₆H₁₄N₂O₃S | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | Phenyl position: Isoxazole C3 vs. C4 |
The molecular architecture comprises three key units:
Positional Effects on Properties:
Table 2: Functional Group Contributions to Molecular Properties | Functional Group | Position | Electronic Contribution | Role in Bioactivity |
---|---|---|---|---|
Sulfonamide (-SO₂NH₂) | Meta to isoxazole linkage | Strong electron-withdrawing, H-bond donor/acceptor | COX-2 binding via H-bonding to His90/Arg513 | |
Methyl group | Isoxazole C5 | Electron-donating (+I effect), steric shield | Metabolic stabilization (blocks oxidation) | |
Phenyl ring | Isoxazole C4 | Hydrophobic π-system | Van der Waals interactions with COX-2 hydrophobic pocket | |
Isoxazole N-O dipole | Core heterocycle | Dipole moment ~3.5 D | Molecular recognition via dipole-dipole interactions |
Diarylisoxazoles constitute a class of COX-2 inhibitors featuring two aromatic systems attached to an isoxazole core. Key analogues include:
Pharmacophore Evolution Insights:
Table 3: Structural and Property Comparison of Key Diarylisoxazoles | Compound | R1 (Isoxazole C3) | R2 (Isoxazole C4) | Molecular Weight (g/mol) | Notable Role |
---|---|---|---|---|---|
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide | 3-Sulfonamidophenyl | Phenyl | 314.37 | Reference compound for COX-2 SAR studies | |
Valdecoxib | Phenyl | 4-Sulfonamidophenyl | 314.36 | Clinically used COX-2 inhibitor | |
5-Methyl-3,4-diphenylisoxazole | Phenyl | Phenyl | 235.28 | Parecoxib synthesis intermediate | |
Parecoxib Impurity 15 | Phenyl | 3-Sulfonamidophenyl | 314.36 | Positional isomer of valdecoxib |
The consistent 5-methyl substitution across analogues prevents unwanted ring oxidation while the sulfonamide position modulates COX-2 binding kinetics. These structural nuances highlight the diarylisoxazole scaffold's versatility for anti-inflammatory drug design [3] [5] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1